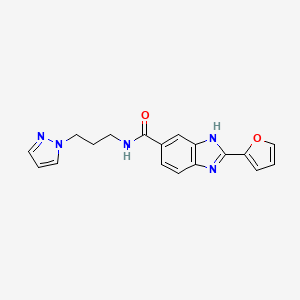![molecular formula C17H30N2O5 B7434488 3-[6-[3-(Oxan-2-yl)propanoylamino]hexanoylamino]propanoic acid](/img/structure/B7434488.png)
3-[6-[3-(Oxan-2-yl)propanoylamino]hexanoylamino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[6-[3-(Oxan-2-yl)propanoylamino]hexanoylamino]propanoic acid, also known as OPAA, is a synthetic peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. OPAA is a prodrug of the naturally occurring peptide, angiotensin IV, which has been shown to have various physiological effects, including improving memory and learning abilities.
Mécanisme D'action
3-[6-[3-(Oxan-2-yl)propanoylamino]hexanoylamino]propanoic acid acts on the angiotensin IV receptor, which is found in various regions of the brain, including the hippocampus, a region involved in memory formation. Activation of this receptor by 3-[6-[3-(Oxan-2-yl)propanoylamino]hexanoylamino]propanoic acid leads to the release of neurotransmitters, including acetylcholine and dopamine, which are involved in memory and learning processes.
Biochemical and Physiological Effects:
In addition to its effects on memory and learning, 3-[6-[3-(Oxan-2-yl)propanoylamino]hexanoylamino]propanoic acid has been shown to have various other physiological effects. These include increasing blood flow to the brain, reducing oxidative stress, and regulating blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-[6-[3-(Oxan-2-yl)propanoylamino]hexanoylamino]propanoic acid in lab experiments is its ability to cross the blood-brain barrier, making it an effective tool for studying the effects of various compounds on the brain. However, one limitation is that 3-[6-[3-(Oxan-2-yl)propanoylamino]hexanoylamino]propanoic acid is relatively expensive and difficult to synthesize, which may limit its use in large-scale experiments.
Orientations Futures
There are several potential future directions for research on 3-[6-[3-(Oxan-2-yl)propanoylamino]hexanoylamino]propanoic acid. One area of interest is its potential as a treatment for Alzheimer's disease and other cognitive disorders. Other potential applications include its use as a tool for studying the effects of various compounds on the brain and its potential as a treatment for hypertension.
In conclusion, 3-[6-[3-(Oxan-2-yl)propanoylamino]hexanoylamino]propanoic acid is a synthetic peptide with significant potential for therapeutic applications, particularly in the area of cognitive disorders. While there are limitations to its use in lab experiments, its ability to cross the blood-brain barrier makes it a valuable tool for studying the effects of various compounds on the brain. With further research, 3-[6-[3-(Oxan-2-yl)propanoylamino]hexanoylamino]propanoic acid may prove to be a valuable treatment option for a range of conditions.
Méthodes De Synthèse
The synthesis of 3-[6-[3-(Oxan-2-yl)propanoylamino]hexanoylamino]propanoic acid involves the coupling of two amino acids, hexanoic acid, and oxanamide, followed by the protection of the amine and carboxylic acid groups. The final deprotection step yields 3-[6-[3-(Oxan-2-yl)propanoylamino]hexanoylamino]propanoic acid.
Applications De Recherche Scientifique
3-[6-[3-(Oxan-2-yl)propanoylamino]hexanoylamino]propanoic acid has been extensively studied for its potential therapeutic applications. One of the major areas of research is its effects on memory and learning abilities. Studies have shown that 3-[6-[3-(Oxan-2-yl)propanoylamino]hexanoylamino]propanoic acid can improve memory and cognitive function in animal models, making it a potential treatment for cognitive disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
3-[6-[3-(oxan-2-yl)propanoylamino]hexanoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O5/c20-15(19-12-10-17(22)23)7-2-1-4-11-18-16(21)9-8-14-6-3-5-13-24-14/h14H,1-13H2,(H,18,21)(H,19,20)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPLRTKICPQFAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CCC(=O)NCCCCCC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[6-[3-(Oxan-2-yl)propanoylamino]hexanoylamino]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-chloro-2-[[2-[3-[(2-fluorophenyl)methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-2-oxoacetyl]amino]benzoate](/img/structure/B7434407.png)
![N-[(5-fluoro-1-benzofuran-2-yl)methyl]-3-(trifluoromethoxy)aniline](/img/structure/B7434409.png)
![N-[3-fluoro-4-(morpholine-4-carbonyl)phenyl]-N'-methyl-N'-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl]oxamide](/img/structure/B7434418.png)

![N-[(4-fluoro-2-iodophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7434431.png)
![1-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)urea](/img/structure/B7434432.png)
![1-[4-(Pyrrolidine-1-carbonyl)piperazin-1-yl]-2-(3-thia-9-azaspiro[5.5]undecan-9-yl)ethane-1,2-dione](/img/structure/B7434440.png)
![methyl 4-[[5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-carbonyl]amino]cyclohexane-1-carboxylate](/img/structure/B7434445.png)
![Methyl 4-[[1-[(2,4-difluorophenyl)methyl]-5-methyltriazole-4-carbonyl]amino]cyclohexane-1-carboxylate](/img/structure/B7434457.png)
![1-[4-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methylamino]-3-nitrophenyl]propan-1-one;dihydrochloride](/img/structure/B7434465.png)
![N-[(1R,2S)-2-(2,3-difluorophenyl)cyclopropyl]-4-(trifluoromethoxy)-1H-indole-2-carboxamide](/img/structure/B7434478.png)
![N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B7434481.png)
![1-(4-Indazol-1-ylphenyl)-3-[3-(methylsulfamoyl)propyl]urea](/img/structure/B7434484.png)
![3-[6-[[2-[4-(Hydroxymethyl)triazol-1-yl]acetyl]amino]hexanoylamino]propanoic acid](/img/structure/B7434495.png)